

An In-depth Technical Guide to the Chemical Properties of 16-Aminohexadecanoic Acid

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Compound of Interest

Compound Name: 16-Aminohexadecanoic acid

Cat. No.: B3109641

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For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Aminohexadecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a primary amine on a sixteen-carbon aliphatic chain, is a compound of significant interest in the field of drug development and bioconjugation. Its structure lends itself to versatile applications, most notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} This guide provides a comprehensive overview of the chemical properties of **16-Aminohexadecanoic acid**, detailed experimental protocols, and visualizations of its role in relevant biological pathways and synthetic workflows.

Chemical and Physical Properties

16-Aminohexadecanoic acid is typically a white crystalline solid.^[3] Due to its long aliphatic chain, it exhibits properties of both a fatty acid and an amino acid. The presence of both an acidic carboxyl group and a basic amino group allows it to form zwitterions.^[4] This dual functionality is key to its utility as a chemical linker.

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of **16-Aminohexadecanoic acid** is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₃ NO ₂	[4][5]
Molecular Weight	271.44 g/mol	[4][5]
CAS Number	17437-22-8	[4][5]
Appearance	White to faint beige powder/solid	[3][6]
Melting Point	60-65 °C or 95-99 °C	[3]
Boiling Point	392.6 ± 25.0 °C (Predicted)	[6]
Density	0.931 ± 0.06 g/cm ³ (Predicted)	[6]
pKa (Carboxyl Group)	~2.0-2.4 (Typical for α-amino acids)	[7]
pKa (Amino Group)	~9.0-10.5 (Typical for α-amino acids)	[7]
Solubility	Generally soluble in water and polar organic solvents; insoluble in non-polar organic solvents.	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **16-Aminohexadecanoic acid** are crucial for its application in research and development.

Synthesis of 16-Aminohexadecanoic Acid

A common synthetic route for ω-amino fatty acids like **16-Aminohexadecanoic acid** starts from a cyclic ketone, such as cyclohexadecanone. A multi-step synthesis is outlined below.[8]

Step 1: Oximation of Cyclohexadecanone

- Reagents: Cyclohexadecanone, hydroxylamine hydrochloride, sodium hydrogencarbonate.

- Solvent: Methanol.
- Procedure: A mixture of cyclohexadecanone, hydroxylamine hydrochloride, and sodium hydrogencarbonate in methanol is refluxed for 5 hours. The reaction converts the ketone to an oxime.

Step 2: Beckmann Rearrangement

- Reagents: The oxime from Step 1, a suitable rearranging agent (e.g., a sulfonyl chloride), pyridine.
- Solvent: Dichloromethane.
- Procedure: The oxime is dissolved in dichloromethane and pyridine at 0 °C. The rearranging agent is added, and the reaction is allowed to warm to 20 °C. This step rearranges the oxime into a lactam.

Step 3: Hydrolysis of the Lactam

- Reagents: The lactam from Step 2, potassium carbonate.
- Solvent: Tetrahydrofuran and water.
- Procedure: The lactam is treated with potassium carbonate in a mixture of tetrahydrofuran and water at 20 °C to hydrolyze the lactam to an amino acid salt.

Step 4: Acidification to Yield **16-Aminohexadecanoic Acid**

- Reagents: The amino acid salt from Step 3, hydrochloric acid.
- Solvent: Ethanol and water.
- Procedure: The reaction mixture is acidified with hydrochloric acid and refluxed for 20 hours to yield the final product, **16-Aminohexadecanoic acid**.

Purification

Purification of the final product is typically achieved through recrystallization. The choice of solvent will depend on the impurities present but a polar solvent or a mixture of polar solvents is generally effective.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the structure of **16-Aminohexadecanoic acid**.
- Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Expected ^1H NMR Spectrum: The spectrum would show characteristic signals for the methylene protons along the aliphatic chain, a signal for the methylene group adjacent to the amino group, and a signal for the methylene group adjacent to the carboxyl group. The protons of the amino and carboxyl groups may be visible depending on the solvent and concentration.
- Expected ^{13}C NMR Spectrum: The spectrum would display signals for the carbonyl carbon, the carbon attached to the nitrogen, and a series of signals for the methylene carbons in the chain.

High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of **16-Aminohexadecanoic acid**.
- Method: A reversed-phase HPLC method is commonly used for amino acid analysis.^[9]
- Column: A C18 column is typically employed.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often used.
- Detection: As **16-Aminohexadecanoic acid** lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)) is often necessary for sensitive detection by UV or fluorescence detectors.^[9]

- Injection Volume: Typically 1 μL .^[9]
- Flow Rate: Dependent on the column dimensions, for example, 0.45 mL/min.^[9]
- Temperature: 40 °C.^[9]

Mass Spectrometry (MS)

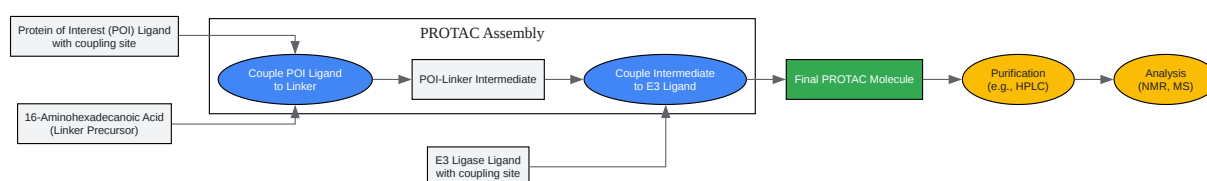
- Objective: To confirm the molecular weight of **16-Aminohexadecanoic acid**.
- Method: Electrospray ionization (ESI) is a suitable method for this compound.
- Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at m/z 272.44.

Role in PROTACs and Signaling Pathways

16-Aminohexadecanoic acid is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.^[2] The linker's length and flexibility are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using **16-Aminohexadecanoic acid** as a linker generally follows a modular approach.

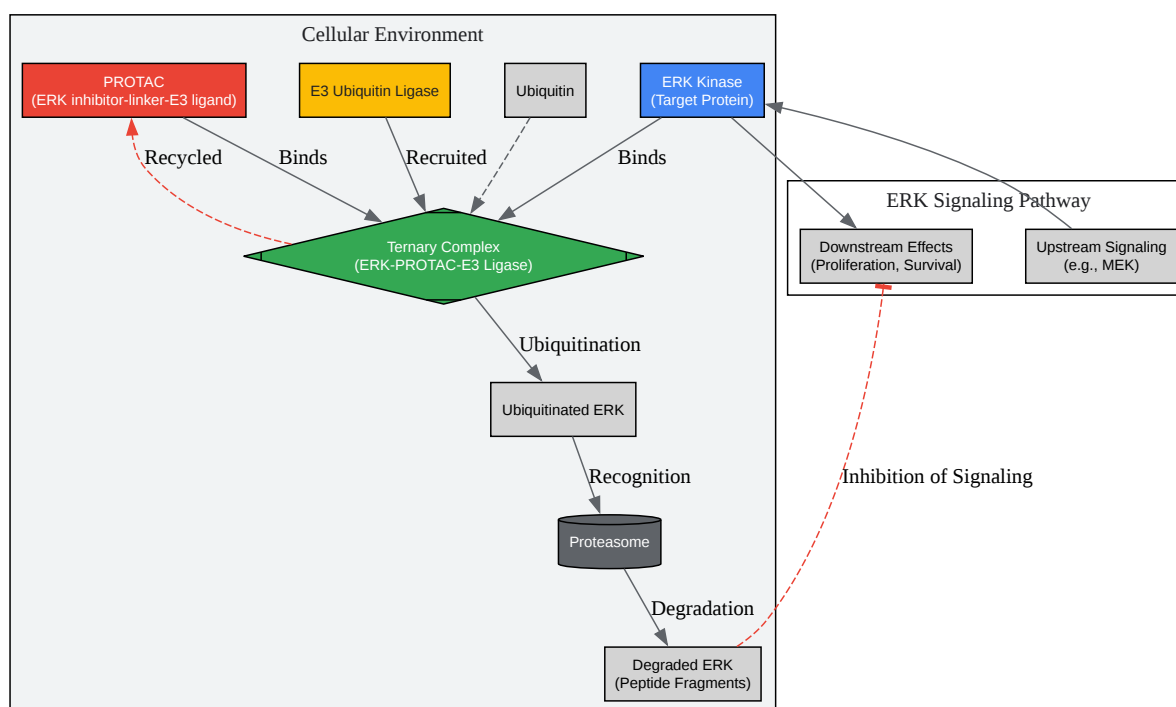


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action in a Signaling Pathway

PROTACs can be designed to target key proteins in signaling pathways that are dysregulated in diseases such as cancer. For example, a PROTAC could be developed to target a kinase in the ERK signaling pathway, which is often hyperactivated in various cancers.[10][11]



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Caption: Mechanism of a PROTAC targeting ERK kinase for degradation.

Conclusion

16-Aminohexadecanoic acid is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. Its bifunctional nature, conferred by the terminal amino and carboxyl groups on a long aliphatic chain, allows for its versatile use as a linker to connect different molecular entities. A thorough understanding of its chemical properties and the availability of robust experimental protocols are essential for its effective application in the synthesis of novel therapeutics. The ability to design and synthesize PROTACs with linkers like **16-Aminohexadecanoic acid** opens up new avenues for targeting previously "undruggable" proteins and for the development of next-generation therapies.

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